4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

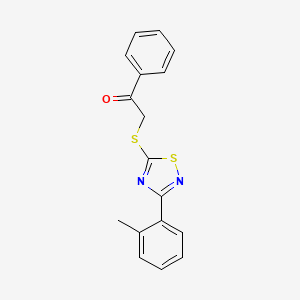

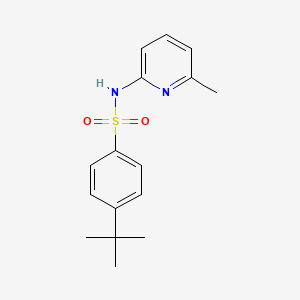

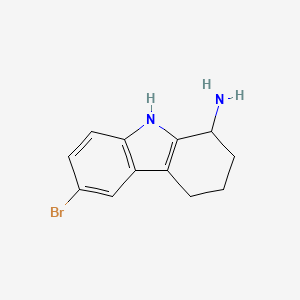

“4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is also known by the synonym "Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(6-methyl-2-pyridinyl)-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with a tert-butyl group at the 4-position and a 6-methylpyridin-2-yl group attached to the nitrogen of the sulfonamide .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 432.6±55.0 °C and its predicted density is 1.194±0.06 g/cm3 . The pKa value, a measure of the acidity of the hydrogen atoms in the molecule, is predicted to be 8.43±0.19 .Scientific Research Applications

Chemical Nuclease and Coordination Compounds

One notable application involves the synthesis of coordination compounds through the reaction of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide derivatives with copper(II) salts. These compounds have been studied for their potential as chemical nucleases. The research demonstrates that these complexes can act effectively in the presence of ascorbate/H2O2, generating reactive oxygen species like hydroxyl and singlet oxygen-like species, which are crucial for DNA cleavage activities (Macías et al., 2006).

Oxidation Catalysts

Another significant application is in the field of catalysis, where derivatives of this compound have been utilized as substituents in iron phthalocyanine complexes. These complexes exhibit remarkable stability under oxidative conditions and have been explored as potential oxidation catalysts. They have shown efficiency in the oxidation of cyclohexene and styrene, leading mainly to the formation of allylic ketone and benzaldehyde, respectively (Işci et al., 2014).

DNA Binding and Anticancer Activity

Further research into mixed-ligand copper(II)-sulfonamide complexes has highlighted the effect of the sulfonamide derivative on DNA binding, cleavage, and genotoxicity, as well as anticancer activity. These studies provide insight into how these complexes interact with DNA and demonstrate their potential in inducing cell death primarily through apoptosis, highlighting their possible use in cancer therapy (González-Álvarez et al., 2013).

Structural and Molecular Insights

Additionally, the synthesis and crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide have provided valuable structural and molecular insights. These studies have revealed extensive π–π interactions and intermolecular hydrogen bonding, contributing to the understanding of the compound's physicochemical properties and its potential applications in molecular design (Balu & Gopalan, 2013).

Properties

IUPAC Name |

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-12-6-5-7-15(17-12)18-21(19,20)14-10-8-13(9-11-14)16(2,3)4/h5-11H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOVFIUNCUSRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332930 |

Source

|

| Record name | 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331430-18-3 |

Source

|

| Record name | 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)